L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid

Description

Definition and Classification as a Tetrapeptide

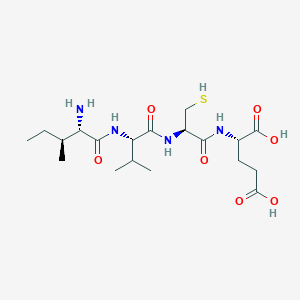

This compound is a linear tetrapeptide composed of four amino acids: L-isoleucine, L-valine, L-cysteine, and L-glutamic acid, linked via peptide bonds. Its molecular structure (Figure 1) features a backbone with alternating hydrophobic (isoleucine, valine) and hydrophilic (cysteine, glutamic acid) residues, a configuration known to influence self-assembly behavior in aqueous environments. The presence of cysteine introduces a thiol group, enabling potential disulfide bond formation, while glutamic acid contributes a carboxylic acid side chain, imparting pH-dependent charge characteristics.

Table 1: Key Structural Features of this compound

| Feature | Detail |

|---|---|

| Molecular Formula | $$ \text{C}{19}\text{H}{34}\text{N}{4}\text{O}{7}\text{S} $$ |

| Molecular Weight | 462.6 g/mol |

| Amino Acid Sequence | Isoleucine-Valine-Cysteine-Glutamic Acid (IVCE) |

| Hydrophobic Residues | Isoleucine (C₆H₁₃NO₂), Valine (C₅H₁₁NO₂) |

| Hydrophilic Residues | Cysteine (C₃H₇NO₂S), Glutamic Acid (C₅H₉NO₄) |

Classified as an oligopeptide, this molecule falls under the tetrapeptide category due to its four-amino-acid chain. Unlike cyclic tetrapeptides such as tentoxin or pseudostellarin D, which exhibit ring structures stabilized by covalent bonds, IVCE adopts a linear conformation that allows for dynamic interactions in solution. The alternating hydrophobic-hydrophilic pattern in its sequence mirrors design principles observed in peptide amphiphiles, where such arrangements dictate nanostructural outcomes like twisted ribbons or cylindrical fibers.

Historical Context of Oligopeptide Research

The study of oligopeptides, including tetrapeptides, has evolved significantly since Emil Fischer’s early 20th-century work on peptide bonds. A pivotal advancement emerged with the development of solid-phase peptide synthesis (SPPS) in the 1960s, which enabled the reliable production of sequences like IVCE. Hypervalent iodine reagents, such as FPID ($$ \text{C}{36}\text{H}{51}\text{Cl}{4}\text{N}{4}\text{O}_{15}\text{PPt} $$), later provided recyclable coupling agents for peptide bond formation, enhancing the sustainability of synthetic workflows.

In the 2010s, research shifted toward sequence-specific self-assembly. Seminal work by Cui et al. demonstrated that tetrapeptide isomers with identical compositions but varying sequences—such as VEVE vs. VVEE—adopt distinct nanostructures, underscoring the importance of residue positioning. For instance, VEVE formed flat nanobelts, whereas VVEE assembled into cylindrical fibers, a finding directly relevant to IVCE’s potential behavior. These discoveries aligned with broader investigations into peptide amphiphiles for biomedical applications, including drug delivery and tissue engineering.

Biological Relevance of IVCE Sequence

The IVCE sequence’s biological relevance stems from its residue-specific interactions, which may mimic natural protein motifs. The cysteine residue’s thiol group enables redox-responsive behavior, a feature exploited in stimuli-responsive drug delivery systems. Glutamic acid, with its carboxylate side chain ($$ \text{-COO}^- $$), introduces electrostatic repulsion that can modulate self-assembly kinetics, as observed in EVEV sequences forming twisted ribbons under pH variation.

Comparative studies of tetrapeptide amphiphiles reveal that alternating hydrophobic-hydrophilic sequences (e.g., VEVE) favor flat nanostructures, while nonalternating sequences (e.g., VVEE) promote cylindrical morphologies. By analogy, IVCE’s alternating pattern suggests a propensity for flat or helical assemblies, though empirical validation is needed. Furthermore, the placement of glutamic acid adjacent to cysteine may enhance solubility and stability via hydrogen bonding, a hypothesis supported by studies on ice’s crystalline structure, where hydrogen bonding dictates macroscopic properties.

Mechanistic Insights :

- Hydrophobic Collapse : Valine and isoleucine drive aggregation via van der Waals interactions.

- Electrostatic Modulation : Glutamic acid’s charge state influences intermolecular repulsion.

- Disulfide Potential : Cysteine enables covalent crosslinking, stabilizing supramolecular networks.

Properties

CAS No. |

798540-82-6 |

|---|---|

Molecular Formula |

C19H34N4O7S |

Molecular Weight |

462.6 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C19H34N4O7S/c1-5-10(4)14(20)17(27)23-15(9(2)3)18(28)22-12(8-31)16(26)21-11(19(29)30)6-7-13(24)25/h9-12,14-15,31H,5-8,20H2,1-4H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25)(H,29,30)/t10-,11-,12-,14-,15-/m0/s1 |

InChI Key |

PQHZDRUIFFBXQT-YLXLXVFQSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, L-glutamic acid, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid, L-cysteine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

Repetition: Steps 2 and 3 are repeated for L-valine and L-isoleucine.

Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid can undergo various chemical reactions, including:

Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups.

Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.

Substitution: Nucleophilic substitution can be facilitated by reagents like N-hydroxysuccinimide (NHS) esters.

Major Products

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Modified peptides with functional groups attached to amino or carboxyl groups.

Scientific Research Applications

Structural Features

- Molecular Formula : C19H34N4O7S

- Molecular Weight : Approximately 462.6 g/mol

- Sequence : IVCE (Isoleucine-Valine-Cysteine-Glutamic Acid)

The presence of cysteine allows for the formation of disulfide bonds, which can enhance the stability and biological activity of the peptide. The combination of hydrophobic (isoleucine and valine) and polar (glutamic acid) residues contributes to its diverse interaction capabilities in biochemical pathways.

Biological Research

L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid is studied for its role in:

- Protein-Protein Interactions : The peptide can influence enzyme activity and cellular processes through interactions with various proteins.

- Enzyme Modulation : It may act as an inhibitor or signaling molecule in biochemical pathways, particularly due to the presence of glutamic acid, which is involved in excitatory neurotransmission.

Medical Applications

The compound shows promise in:

- Drug Delivery Systems : Its bioactive properties make it suitable for developing targeted drug delivery systems that can enhance therapeutic efficacy.

- Therapeutic Uses : Potential applications include use as a bioactive peptide in treating diseases through modulation of biological pathways.

Industrial Applications

In industry, this compound is utilized for:

- Peptide-Based Materials : It contributes to the development of novel materials with specific functional properties.

- Coatings : Its unique chemical properties allow it to be used in coatings that require specific interactions with biological systems.

Case Study 1: Drug Delivery Systems

A study demonstrated that this compound could enhance the delivery efficiency of chemotherapeutic agents by improving their solubility and stability in biological environments. The peptide's ability to form disulfide bonds was leveraged to create stable nanocarriers for targeted drug delivery .

Case Study 2: Protein Interaction Studies

Research indicated that this tetrapeptide could effectively modulate protein interactions in cellular signaling pathways. Experiments showed that it influenced the activity of specific enzymes involved in metabolic processes, suggesting its potential as a therapeutic agent in metabolic disorders .

Comparative Analysis Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Biological Research | Studying protein interactions and enzyme modulation | Enhances understanding of cellular processes |

| Medical Applications | Drug delivery systems and therapeutic uses | Improves drug efficacy and targeting |

| Industrial Applications | Development of peptide-based materials and coatings | Enables novel material properties |

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular processes. The presence of L-cysteine allows for the formation of disulfide bonds, which can stabilize protein structures or facilitate redox reactions.

Comparison with Similar Compounds

Structural and Functional Differences

(a) Indoleacetyl Glutamic Acid (CAS 57105-48-3)

- Structure : Combines glutamic acid with an indole-3-acetyl group.

- Molecular Formula : C₁₅H₁₆N₂O₅ (molecular weight: 304.3 g/mol) .

- Key Features :

- The indole moiety enables interaction with auxin receptors in plants, suggesting roles in plant growth regulation.

- Glutamic acid’s carboxylate group may enhance solubility or metal chelation.

(b) Gamma-Glutamyl-(S)-Allyl-L-Cysteine

- Structure : Contains glutamic acid linked via a gamma-glutamyl bond to S-allyl cysteine.

- Molecular Formula : C₁₁H₁₈N₂O₅S (molecular weight: 290.34 g/mol) .

- Key Features :

- The sulfur-containing allyl group in cysteine contributes to antioxidant activity.

- Gamma-glutamyl bonds are common in glutathione derivatives, enhancing stability and bioavailability.

(c) L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic Acid

- Hypothesized Properties :

- The presence of both hydrophobic (Ile, Val) and hydrophilic (Cys, Glu) residues suggests amphipathic behavior.

- Cysteine’s thiol group may enable disulfide bond formation or redox activity.

Comparative Data Table

*Calculated based on amino acid residues.

Biological Activity

L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid (IVCG) is a tetrapeptide composed of four amino acids: isoleucine, valine, cysteine, and glutamic acid. This compound has garnered attention in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This article delves into the biological activity of IVCG, exploring its interactions with various molecular targets, mechanisms of action, and potential applications.

Structural Characteristics

The structure of IVCG is defined by its sequence of amino acids, which imparts specific biochemical properties:

- Isoleucine (Ile) : A hydrophobic amino acid that contributes to the peptide's structural stability.

- Valine (Val) : Another hydrophobic residue that enhances protein folding and stability.

- Cysteine (Cys) : Contains a thiol group that can form disulfide bonds, crucial for maintaining protein structure and function.

- Glutamic Acid (Glu) : A negatively charged amino acid that plays a role in various cellular processes.

1. Cellular Signaling

IVCG has been investigated for its role in cellular signaling pathways. Research indicates that peptides containing branched-chain amino acids (BCAAs) like isoleucine and valine can modulate important biological parameters such as immune response and muscle metabolism. For instance, studies have shown that BCAA-containing peptides can stimulate the expression of heat shock proteins (HSPs), which are crucial for cellular stress responses .

2. Antioxidant Properties

Cysteine's thiol group in IVCG contributes to its antioxidant properties. It has been observed that peptides rich in cysteine can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in contexts such as exercise-induced oxidative damage .

3. Neuroprotective Effects

Emerging evidence suggests that IVCG may possess neuroprotective properties. Peptides similar to IVCG have been shown to enhance neuronal survival under stress conditions by modulating apoptotic pathways and promoting neurogenesis. This could have implications for conditions such as neurodegenerative diseases .

Aminoacyl-tRNA Synthetases Interaction

IVCG interacts with aminoacyl-tRNA synthetases (aaRSs), which are critical for protein synthesis. These enzymes recognize specific amino acids and facilitate their attachment to the corresponding tRNA molecules. The binding interactions between IVCG and aaRSs are characterized by hydrogen bonds and hydrophobic interactions, which play a pivotal role in the specificity of amino acid recognition .

Study on Exercise-Induced Stress

A study conducted on rats demonstrated that administration of BCAA-rich peptides significantly improved recovery post-exercise by reducing markers of oxidative stress and inflammation. Specifically, the peptide containing isoleucine and valine was found to enhance glycogen resynthesis in muscle tissues, suggesting a metabolic advantage during recovery phases .

| Parameter | Control Group | IVCG Group |

|---|---|---|

| Muscle Glycogen Content | Low | High |

| Oxidative Stress Markers | Elevated | Reduced |

| HSP60 Expression | Baseline | Increased |

Applications

The biological activity of IVCG suggests several potential applications:

- Nutraceuticals : Due to its ability to modulate metabolic processes and enhance recovery from physical exertion.

- Pharmaceuticals : Potential development as a therapeutic agent targeting oxidative stress-related disorders or neurodegenerative diseases.

- Cosmetics : Utilization in formulations aimed at protecting skin cells from oxidative damage.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting and quantifying L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid in biological samples?

- Methodology : Enzymatic UV assays are widely used, leveraging the glutamic acid moiety for detection. For example, enzymatic oxidation of L-glutamic acid by glutamate dehydrogenase (GDH) produces NADH, measurable at 340 nm. Sample preparation includes homogenization, pH adjustment (~pH 8.0 for acidic matrices), and filtration to remove particulates .

- Detection Limits : Sensitivity ranges from 0.1–10 µM, depending on matrix complexity and dilution factors. Linearity is typically validated up to 1.0 g/L .

- Complementary Techniques : Pair with HPLC (e.g., C18 columns, UV/fluorescence detection) for cross-validation, especially in peptide-rich environments .

Q. What sample preparation techniques are critical for accurate analysis of this tetrapeptide in complex matrices?

- Key Steps :

- Homogenization : Mechanical disruption of solid/semi-solid samples to ensure uniform extraction .

- Extraction : Use hot water for matrices with high fat content, followed by cooling (e.g., 15 min ice bath) to separate lipids .

- pH Adjustment : Neutralize strongly acidic samples to pH 8.0 using NaOH/KOH to optimize enzymatic assay conditions .

- Filtration : Remove insoluble residues via 0.22 µm filters to prevent interference in spectrophotometric readings .

Q. How can researchers assess the enzymatic stability of this tetrapeptide under physiological conditions?

- Protocol : Incubate the peptide with proteases (e.g., trypsin, chymotrypsin) at 37°C in phosphate-buffered saline (pH 7.4). Monitor degradation via HPLC or LC-MS over 24 hours. Use negative controls (e.g., protease inhibitors) to confirm enzyme-specific effects .

Advanced Research Questions

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) protocols for high-purity yields of this tetrapeptide?

- Coupling Efficiency : Use Fmoc chemistry with coupling agents like HBTU/HOBt. Monitor real-time via Kaiser test for free amine groups. Optimize reaction time (typically 1–2 hr) and solvent (DMF/DCM mixtures) to minimize racemization .

- Purification : Employ reverse-phase HPLC with gradient elution (e.g., 0.1% TFA in water/acetonitrile). Validate purity (>95%) via mass spectrometry (MS) and NMR .

- Challenges : Address cysteine oxidation by incorporating reducing agents (e.g., TCEP) during synthesis and storage .

Q. What strategies are effective in resolving contradictory data between mass spectrometry (MS) and NMR structural analyses?

- Cross-Validation :

- For MS: Use high-resolution instruments (HRMS) to distinguish isotopic patterns and confirm molecular weight.

- For NMR: Assign peaks via 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., δ 1.0–2.5 ppm for valine/isoleucine) .

Q. How can researchers design experiments to study the role of this tetrapeptide in modulating γ-glutamyl transferase (γ-GT) activity?

- Kinetic Assays : Use γ-GT isolated from human liver microsomes. Measure activity via colorimetric detection of p-nitroaniline (released from γ-glutamyl-p-nitroanilide) at 405 nm. Compare reaction rates with/without the tetrapeptide as a potential inhibitor or substrate .

- Competitive Binding Studies : Employ surface plasmon resonance (SPR) to determine binding affinity (KD) between the peptide and γ-GT. Use negative controls (e.g., scrambled peptide sequences) to validate specificity .

Q. What computational approaches predict interactions between this tetrapeptide and biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to γ-GT or cysteine-rich receptors. Validate with mutagenesis studies targeting predicted interaction sites (e.g., hydrophobic pockets for valine/isoleucine) .

- Molecular Dynamics (MD) Simulations : Simulate peptide conformation in aqueous environments (e.g., GROMACS) to assess stability of disulfide bonds (cysteine moiety) and solvent accessibility .

Data Contradiction and Validation

Q. How should researchers address discrepancies in peptide quantification between enzymatic assays and LC-MS?

- Root Cause Analysis :

- Matrix Effects : Enzymatic assays may overestimate concentrations due to interfering substances (e.g., free glutamic acid). Confirm via spike-and-recovery experiments .

- Ionization Efficiency : LC-MS signal suppression in complex matrices requires internal standards (e.g., stable isotope-labeled analogs) for normalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.